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molecular formula C11H16O5 B8444807 Dimethyl (4-oxocyclohexyl)malonate

Dimethyl (4-oxocyclohexyl)malonate

Cat. No. B8444807
M. Wt: 228.24 g/mol
InChI Key: MJDBKQNGPYTJCR-UHFFFAOYSA-N
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Patent
US06197729B1

Procedure details

At 5° C., a mixture of 22.7 g of sodium dichromate dihydrate, 17 ml of concentrated sulfuric acid and 113 ml of water was added dropwise to a solution of 47.7 g of dimethyl (4-hydroxycyclohexyl)malonate in 250 ml of diethyl ether. The mixture was stirred at room temperature for 4 hours, the organic phase was separated off and the aqueous phase was once more extracted with diethyl ether. The combined organic phases were dried and concentrated to give the title product as a yellow oil which was used without any further purification for the next step.
Name
sodium dichromate dihydrate
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Name
Quantity
113 mL
Type
reactant
Reaction Step One
Name
dimethyl (4-hydroxycyclohexyl)malonate
Quantity
47.7 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.O.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].S(=O)(=O)(O)O.O.[OH:20][CH:21]1[CH2:26][CH2:25][CH:24]([CH:27]([C:32]([O:34][CH3:35])=[O:33])[C:28]([O:30][CH3:31])=[O:29])[CH2:23][CH2:22]1>C(OCC)C>[O:20]=[C:21]1[CH2:26][CH2:25][CH:24]([CH:27]([C:28]([O:30][CH3:31])=[O:29])[C:32]([O:34][CH3:35])=[O:33])[CH2:23][CH2:22]1 |f:0.1.2.3.4|

Inputs

Step One
Name
sodium dichromate dihydrate
Quantity
22.7 g
Type
reactant
Smiles
O.O.[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
17 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
113 mL
Type
reactant
Smiles
O
Step Two
Name
dimethyl (4-hydroxycyclohexyl)malonate
Quantity
47.7 g
Type
reactant
Smiles
OC1CCC(CC1)C(C(=O)OC)C(=O)OC
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase was separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was once more extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
The combined organic phases were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O=C1CCC(CC1)C(C(=O)OC)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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